molecular formula C23H25NO4 B2429534 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid CAS No. 1823809-07-9

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid

Cat. No.: B2429534
CAS No.: 1823809-07-9
M. Wt: 379.456
InChI Key: CJXLKGZDLUALHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid is an organic compound that is widely used in the field of life sciences. This compound is known for its stability and versatility, making it a valuable tool in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process often starts with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated microwave-assisted methods. These methods enhance the efficiency and yield of the production process, making it feasible for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acids or bases (e.g., HCl, NaOH). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products, depending on the substituent introduced .

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound is then removed under mild basic conditions, allowing the peptide synthesis to proceed .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(13-7-6-12-20(23)21(25)26)24-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXLKGZDLUALHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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